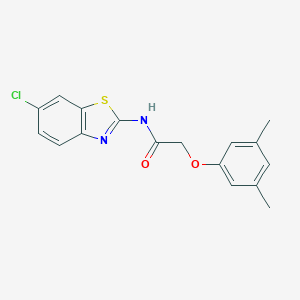![molecular formula C30H22N4OS B399753 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B399753.png)
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazoline rings, a benzyl group, and a thioether linkage, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide derivative. The final step often involves the coupling of the quinazoline core with the benzyl and phenyl groups under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline rings can be reduced to dihydroquinazolines using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
類似化合物との比較
Similar Compounds
- 2-{[(2-phenylquinazolin-4-yl)thio]methyl}-3-benzylquinazolin-4(3H)-one
- 2-{[(2-methylquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
- 2-{[(2-chloroquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
Uniqueness
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features. The presence of two quinazoline rings, a benzyl group, and a thioether linkage provides a distinct chemical profile that can result in unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C30H22N4OS |
|---|---|
分子量 |
486.6g/mol |
IUPAC名 |
2-[(2-benzylquinazolin-4-yl)sulfanylmethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C30H22N4OS/c35-30-24-16-8-10-18-26(24)32-28(34(30)22-13-5-2-6-14-22)20-36-29-23-15-7-9-17-25(23)31-27(33-29)19-21-11-3-1-4-12-21/h1-18H,19-20H2 |
InChIキー |
MSQZJUJISRLYPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-phenylacetamide](/img/structure/B399670.png)
![N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B399672.png)
![N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B399674.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B399677.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B399678.png)
![4-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B399681.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2,5-dichlorobenzamide](/img/structure/B399682.png)
![3-bromo-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399683.png)
![1-(4-Methoxybenzyl)-3-{4-[1-(4-methoxybenzyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B399686.png)



![3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399692.png)

